3-Formylrifamycin SV O-(3-methoxybutyl)oxime
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Overview
Description
3-Formylrifamycin SV O-(3-methoxybutyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly significant due to its unique chemical structure, which enhances its pharmacological activity and broadens its application in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(3-methoxybutyl)oxime typically involves the reaction of 3-formylrifamycin SV with 3-methoxybutylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 25-30°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. This method reduces the reaction time and improves the overall yield by maintaining optimal reaction conditions throughout the process .
Chemical Reactions Analysis
Types of Reactions
3-Formylrifamycin SV O-(3-methoxybutyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of rifamycin with enhanced antibacterial activity and improved pharmacokinetic properties .
Scientific Research Applications
3-Formylrifamycin SV O-(3-methoxybutyl)oxime has a wide range of applications in scientific research:
Mechanism of Action
The antibacterial activity of 3-Formylrifamycin SV O-(3-methoxybutyl)oxime is primarily due to its ability to inhibit bacterial RNA synthesis. This compound binds strongly to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process. This inhibition leads to the suppression of bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifamycin sodium
- Rifampicin
- Rifapentine
Uniqueness
Compared to other rifamycin derivatives, 3-Formylrifamycin SV O-(3-methoxybutyl)oxime exhibits enhanced stability and a broader spectrum of antibacterial activity. Its unique chemical structure allows for better interaction with bacterial RNA polymerase, making it more effective against resistant bacterial strains .
Properties
CAS No. |
52370-28-2 |
---|---|
Molecular Formula |
C43H58N2O14 |
Molecular Weight |
826.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-26-[(E)-3-methoxybutoxyiminomethyl]-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O14/c1-20-13-12-14-21(2)42(53)45-33-28(19-44-57-18-15-22(3)54-10)37(50)30-31(38(33)51)36(49)26(7)40-32(30)41(52)43(9,59-40)56-17-16-29(55-11)23(4)39(58-27(8)46)25(6)35(48)24(5)34(20)47/h12-14,16-17,19-20,22-25,29,34-35,39,47-51H,15,18H2,1-11H3,(H,45,53)/b13-12+,17-16+,21-14+,44-19+ |
InChI Key |
KGMTVPVJRCIOLE-YBNBYRMGSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCC(C)OC)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCC(C)OC)C |
Origin of Product |
United States |
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